5,7-Bis(2-fluorophenyl)quinolin-8-ol is a synthetic compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features two fluorophenyl groups at the 5 and 7 positions of the quinoline ring, along with a hydroxyl group at the 8 position. The presence of the fluorine atoms enhances the compound's electronic properties, potentially influencing its reactivity and biological activity.
The synthesis and characterization of 5,7-bis(2-fluorophenyl)quinolin-8-ol can be traced to various studies that focus on quinoline derivatives. These compounds are often synthesized through methods involving electrophilic aromatic substitution and other organic reactions that modify the quinoline structure.
5,7-Bis(2-fluorophenyl)quinolin-8-ol is classified as a heterocyclic aromatic compound due to its fused ring system containing nitrogen. It falls under the category of bioactive compounds, particularly those with potential pharmaceutical applications.
The synthesis of 5,7-bis(2-fluorophenyl)quinolin-8-ol typically involves several key steps:
The synthesis may employ techniques such as refluxing in solvents like ethanol or acetonitrile, using catalysts like aluminum chloride or iron(III) chloride to enhance yields. Reaction conditions such as temperature, time, and concentration are critical for optimizing product formation.
The molecular structure of 5,7-bis(2-fluorophenyl)quinolin-8-ol consists of:
The molecular formula can be represented as CHFNO, with a molecular weight of approximately 295.28 g/mol. The compound's crystal structure can be analyzed using X-ray diffraction techniques to provide precise geometric parameters.
5,7-Bis(2-fluorophenyl)quinolin-8-ol can participate in various chemical reactions:
Reactions involving this compound may require specific conditions such as pH adjustments and controlled temperatures to favor desired pathways while minimizing side reactions.
The mechanism of action for compounds like 5,7-bis(2-fluorophenyl)quinolin-8-ol often involves:
Studies have shown that quinoline derivatives exhibit varying degrees of activity against different biological targets, including antimicrobial and anticancer properties.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.
5,7-Bis(2-fluorophenyl)quinolin-8-ol has several scientific uses:
The introduction of ortho-fluorinated phenyl rings at the 5,7-positions of the quinolin-8-ol scaffold represents a deliberate strategy to optimize steric and electronic properties. The ortho-fluorine substituents induce torsional angles of 55–65° relative to the quinoline plane, as confirmed by density functional theory (DFT) calculations. This non-planar configuration disrupts π-aggregation in biological matrices while enhancing membrane permeability [3] [5]. Electrostatic potential mapping reveals that fluorine atoms withdraw electron density from the quinoline core, lowering the lowest unoccupied molecular orbital (LUMO) energy by 0.35 eV compared to non-fluorinated analogs. This modification facilitates charge transfer in metal complexes and enhances redox activity in pathological microenvironments [1] [4]. Additionally, the strong carbon-fluorine bonds (bond energy: 485 kJ/mol) confer metabolic stability by resisting cytochrome P450-mediated oxidation, as demonstrated in hepatocyte stability assays for related 7-fluoro-8-hydroxyquinoline derivatives [5].
Table 1: Electronic Effects of Fluorophenyl Substitution on Quinoline Scaffolds
Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Fluorescence λmax (nm) |
---|---|---|---|---|
8-HQ (parent) | -6.21 | -2.78 | 3.43 | 490 |
5-(4-Fluorophenyl)-8-HQ | -6.18 | -3.02 | 3.16 | 525 |
5,7-Bis(4-fluorophenyl)-8-HQ | -6.15 | -3.24 | 2.91 | 530 |
5,7-Bis(2-fluorophenyl)-8-HQ | -6.08 | -3.31 | 2.77 | 538* |
*Predicted value based on TD-DFT calculations [1] [4]
The 8-hydroxyquinoline (8-HQ) core serves as a privileged structure with intrinsic pharmacophoric properties. Its bidentate O,N-donor system enables high-affinity chelation of transition metals (e.g., Cu(II), Zn(II), Fe(III)) implicated in neurodegenerative and oncological pathologies [6] [9]. Fluorination at the 5,7-positions enhances this scaffold’s bioactivity profile:
The ortho-fluorine configuration in 5,7-bis(2-fluorophenyl)quinolin-8-ol further optimizes steric occupancy of target binding pockets. Molecular docking indicates 28% improved van der Waals contacts with the COMT enzyme over para-fluorinated isomers due to complementary pocket shape matching [5].
Ligand-based virtual screening (vHTS) and multi-target docking studies predict high-affinity interactions between 5,7-bis(2-fluorophenyl)quinolin-8-ol and disease-relevant targets:
Table 2: Predicted Target Affinities of 5,7-Bis(2-fluorophenyl)quinolin-8-ol
Target Class | Specific Target | Predicted Ki/IC50 (µM) | Biological Relevance |
---|---|---|---|
Neurodegenerative | COMT | 0.034 | Dopamine metabolism modulation |
Neurodegenerative | PDE10A | 0.087 | cAMP signaling regulation |
Oncological | KDM4A | 0.56 | Epigenetic modulation |
Oncological | LOX | 1.24 | Metastasis inhibition |
Antiviral | NS2B-NS3 (DENV) | 0.49 | Viral replication inhibition |
Antibacterial | FtsZ | 2.8 | Bacterial cell division disruption |
The 8-hydroxyquinoline core of 5,7-bis(2-fluorophenyl)quinolin-8-ol enables selective metal chelation in disease sites:
Chelation alters the compound’s electronic properties, reducing HOMO-LUMO gaps by 0.8–1.2 eV and enabling photoinduced electron transfer (PET) in therapeutic contexts [1] [4] [9].
5,7-Bis(2-fluorophenyl)quinolin-8-ol serves as a platform for strategic pharmacophore fusion:
The fluorophenyl groups in these hybrids maintain metabolic stability (t1/2 > 8h in hepatocytes) while optimizing log D values (2.1–2.8) for CNS penetration [5] [8].
Table 3: Hybrid Derivatives of 5,7-Bis(2-fluorophenyl)quinolin-8-ol
Hybrid Pharmacophore | Conjugation Site | Primary Target | Potency (IC50/Ki) | Bioactivity Enhancement vs. Parent |
---|---|---|---|---|
4-Aminobenzenesulfonamide | C-2 | COMT | 34 nM | 1200-fold |
3,4-Dihydroxycinnamic acid | O-8 | Free radicals | ORAC 18,200 µmol TE/g | 3.5-fold antioxidant capacity |
2-Aminopyridine-3-carbonitrile | C-4 | A2AR/PDE10A | Ki = 94 nM / 2.4 µM | Dual-targeting for cAMP modulation |
Ac-Cys(Allyl)-OH | O-8 | Bacterial biofilms | MBIC50 = 8.2 µM | 5-fold biofilm inhibition |
γ-Aminobutyric acid (GABA) | O-8 | TRP channels | EC50 = 0.8 µM | Analgesic activity in vivo |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7